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2,3,3,3-Tetrafluoropropanoic acid hydrate -

2,3,3,3-Tetrafluoropropanoic acid hydrate

Catalog Number: EVT-15405746
CAS Number:
Molecular Formula: C3H4F4O3
Molecular Weight: 164.06 g/mol
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Product Introduction

Overview

2,3,3,3-Tetrafluoropropanoic acid hydrate is a synthetic organofluorine compound characterized by its unique molecular structure, which includes four fluorine atoms attached to a propanoic acid framework. Its chemical formula is C3H2F4O2C_3H_2F_4O_2 with a CAS number of 359-49-9. This compound falls under the category of perfluoroalkyl substances, which are known for their stability and resistance to degradation in the environment.

Source and Classification

2,3,3,3-Tetrafluoropropanoic acid hydrate is derived from the fluorination of propanoic acid. It is classified as a perfluoroalkyl carboxylic acid, which is part of a broader class of compounds known as per- and polyfluoroalkyl substances (PFAS). These substances are recognized for their applications in various industrial and scientific fields due to their unique properties.

Synthesis Analysis

Methods

The synthesis of 2,3,3,3-tetrafluoropropanoic acid can be achieved through several methods:

  1. Fluorination of Propanoic Acid: This involves the direct fluorination of propanoic acid using fluorine gas or fluorinating agents.
  2. Hydrolysis of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide: A more efficient method involves hydrolyzing this amide under acidic conditions using a catalyst. This process has been reported to yield high purity levels (up to 96%) due to its straightforward operational steps and mild reaction conditions .

Technical Details

The reaction typically requires careful control of temperature and pressure to ensure safety and maximize yield. The use of catalysts can significantly enhance reaction rates and product purity.

Chemical Reactions Analysis

Reactions

2,3,3,3-Tetrafluoropropanoic acid can participate in various chemical reactions typical for carboxylic acids:

  1. Esterification: Reacts with alcohols to form esters.
  2. Reduction: Can be reduced to form corresponding alcohols.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Technical Details

Common reagents used in these reactions include:

  • Alcohols for esterification.
  • Lithium aluminum hydride or sodium borohydride for reduction processes.
Mechanism of Action

The mechanism of action for 2,3,3,3-tetrafluoropropanoic acid primarily involves its interaction with biological systems due to its lipophilic nature imparted by the fluorine atoms. These properties enhance its ability to penetrate biological membranes and interact with various molecular targets.

Data suggests that fluorinated compounds often exhibit altered metabolic pathways compared to their non-fluorinated counterparts. This can impact enzyme interactions and cellular uptake processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Solubility: Soluble in organic solvents but less so in water due to its hydrophobic nature.
  • Boiling Point: Specific boiling point data may vary based on hydration levels.

Chemical Properties

  • Stability: Highly stable under standard conditions due to strong carbon-fluorine bonds.
  • Reactivity: Less reactive than many other carboxylic acids due to the electron-withdrawing effect of fluorine atoms.

Relevant analyses indicate that these properties make it suitable for various applications in both scientific research and industrial processes.

Applications

2,3,3,3-Tetrafluoropropanoic acid hydrate has several notable applications:

  1. Pharmaceuticals: Used as an intermediate in the synthesis of various active pharmaceutical ingredients.
  2. Agrochemicals: Serves as a building block for developing herbicides and pesticides.
  3. Material Science: Utilized in producing materials with enhanced thermal stability and chemical resistance.

The unique properties of this compound make it valuable across multiple scientific disciplines and industrial applications .

Synthetic Methodologies and Industrial Production

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis Pathways

Industrial-scale production of 2,3,3,3-tetrafluoropropanoic acid (TFPA, CAS 359-49-9) primarily employs electrochemical fluorination (ECF) of propanoic acid derivatives using hydrogen fluoride. This method operates under high-current conditions (5–10 kA/m²) at controlled temperatures (15–25°C) to achieve fluorination at all carbon positions while retaining the carboxyl group. The crude product undergoes azeotropic distillation with solvents like toluene to isolate the anhydrous acid, followed by controlled hydration to form the stable hydrate [6] [8]. Industrial processes prioritize cost efficiency, with yields exceeding 80%, but face challenges in managing HF waste streams and minimizing perfluorinated byproducts [8].

In contrast, laboratory-scale synthesis (≤1 kg batches) typically utilizes halogen-exchange methodologies. A common approach involves reacting methyl 2,3-dibromopropanoate with diethylaminosulfur trifluoride (DAST) at –40°C to replace bromine with fluorine, followed by alkaline hydrolysis and acidification. Alternative routes employ catalytic deoxyfluorination of α-keto acid precursors using SF₄ or Fluolead®. Though these methods offer precise control over reaction parameters, they suffer from lower yields (typically 45–65%) due to incomplete fluorination and ester hydrolysis inefficiencies. The hydrate form is subsequently stabilized by crystallizing the acid from aqueous ethanol [5] [6].

Table 1: Synthesis Pathway ComparisonParameterIndustrial ECF ProcessLaboratory DAST Route
Scale100–5,000 kg/day0.1–1 kg/batch
Reaction Temperature15–25°C–40°C to 25°C
Yield80–85%45–65%
Key Fluorination AgentAnhydrous HFDAST/SF₄
Hydrate FormationAzeotropic drying + hydrationCrystallization from H₂O/EtOH
Byproduct ManagementHF recycling systemsHalogenated waste streams

Catalytic Frameworks for Fluorination and Hydration Reactions

Fluorination catalysis for TFPA synthesis leverages transition metal fluorides (e.g., AgF₂, KCoF₃) to facilitate radical mechanisms in ECF processes. Industrial reactors employ nickel anodes doped with copper oxides to enhance current efficiency by 15–20%, reducing energy consumption. For laboratory nucleophilic fluorination, phase-transfer catalysts like tetrabutylammonium hydrogen sulfate (TBAH) accelerate DAST-mediated reactions in biphasic systems (water/dichloromethane), improving yields by 10–12% [5] [8].

Hydration of anhydrous TFPA to the hydrate (C₃H₂F₄O₂·nH₂O) requires Lewis acid catalysts to regulate water addition. Industrial protocols use boron trifluoride etherate (BF₃·Et₂O) at 0.5–1 mol% to promote stoichiometric water incorporation without esterification. This catalysis operates at 40°C in aprotic solvents like acetonitrile, achieving >95% conversion to the monohydrate (n=1). Microwave-assisted hydration with scandium(III) triflate has emerged for laboratory-scale hydrate synthesis, reducing reaction times from hours to minutes [5] [6].

Role of Solvent Systems in Hydrate Stability During Synthesis

Aprotic dipolar solvents are critical for stabilizing TFPA hydrate during isolation. N,N-Dimethylformamide (DMF) maintains hydrate integrity at 25°C due to its high dielectric constant (ε=38.3), which shields the hydrate’s ionic interactions. Conversely, protic solvents like methanol promote dehydration, converting the hydrate back to anhydrous TFPA at room temperature [5]. Industrial crystallization employs binary solvent systems (e.g., acetonitrile/water 85:15 v/v) to achieve water activities (aw) of 0.3–0.5, optimizing crystal growth while preventing polyhydrate formation [6] [8].

Solvent selection directly impacts hydrate morphology:

  • Chlorinated solvents (dichloromethane): Yield needle-like crystals prone to static aggregation
  • Ether solvents (THF/dioxane): Produce plate-like crystals with superior flowability
  • Hydrocarbon systems (toluene/hexane): Generate metastable hydrates requiring stabilizers like crown ethers [5]
Table 2: Solvent Impact on Hydrate StabilitySolvent SystemWater Activity (aw)Hydrate Stability at 25°CCrystal Morphology
DMF/H₂O (9:1)0.45>6 monthsPrismatic rods
CH₃CN/H₂O (85:15)0.383–4 monthsHexagonal plates
THF/H₂O (7:3)0.521–2 monthsFlaky aggregates
Toluene/H₂O (95:5)0.15Days (metastable)Amorphous powder

Scalability Challenges in Continuous-Flow Manufacturing

Continuous-flow production of TFPA hydrate faces corrosion management hurdles due to HF and acidic intermediates. Industrial solutions employ carbon-lined reactors with perfluorinated polymer gaskets (PTFE/PFA) to withstand corrosion. Flow chemistry intensification improves throughput by 200% compared to batch processes but encounters crystallization fouling in hydrate formation modules. Microfluidic reactors address this via ultrasonic antiscaling devices that dislodge hydrate crystals from reactor walls [6] [8].

Residence time distribution (RTD) control is critical for hydrate consistency. Undesired RTD broadening in scaled systems (>10 L/min flow rates) causes:

  • Incomplete fluorination (RTD <15 min): Yields 2,2,3,3-tetrafluoropropanoate impurities
  • Overhydration (RTD >45 min): Forms dihydrates that degrade during dryingOptimized flow systems use cascaded CSTRs (Continuous Stirred-Tank Reactors) with precisely tuned residence times (25±2 min) and in-line FTIR monitoring to maintain stoichiometric water incorporation [5].

Properties

Product Name

2,3,3,3-Tetrafluoropropanoic acid hydrate

IUPAC Name

2,3,3,3-tetrafluoropropanoic acid;hydrate

Molecular Formula

C3H4F4O3

Molecular Weight

164.06 g/mol

InChI

InChI=1S/C3H2F4O2.H2O/c4-1(2(8)9)3(5,6)7;/h1H,(H,8,9);1H2

InChI Key

VXKYTIMBTTXOPB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(F)(F)F)F.O

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